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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of the phenazine

antibiotic Lomofungin by Streptomyces lomondensis. It covers the genetic basis of production,

detailed experimental protocols, and the regulatory networks that govern its synthesis. This

document is intended to serve as a comprehensive resource for researchers in natural product

discovery, microbial genetics, and drug development.

Introduction to Lomofungin
Lomofungin is a broad-spectrum antibiotic produced by the soil bacterium Streptomyces

lomondensis. First reported in 1969, it exhibits activity against Gram-positive and Gram-

negative bacteria, as well as fungi and yeasts. Its mode of action involves the inhibition of

nucleic acid and protein synthesis. The chemical formula for Lomofungin is C₁₅H₁₀N₂O₆, and

its IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Despite its potent

antimicrobial properties, the therapeutic application of Lomofungin has been hampered by low

production titers in its native host. Recent advances in genomics and synthetic biology have

renewed interest in understanding and engineering its biosynthetic pathway to improve yields

and generate novel analogs.

The Lomofungin Biosynthetic Pathway
The biosynthesis of Lomofungin originates from the shikimic acid pathway, a common route

for the production of aromatic compounds in bacteria. The core phenazine structure is
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assembled from chorismic acid. In Streptomyces lomondensis S015, a dedicated gene cluster

spanning approximately 23 open reading frames (ORFs) orchestrates the entire biosynthetic

process.

The proposed pathway begins with the synthesis of the key intermediate, phenazine-1,6-

dicarboxylic acid (PDC), by a set of core phenazine biosynthesis enzymes. This is followed by

a series of tailoring reactions, including oxidation, methylation, and hydroxylation, to yield the

final Lomofungin molecule. A critical final step is the hydroxylation at the C-7 position,

catalyzed by the flavin-dependent monooxygenase, Lomo10.

Shikimic Acid Chorismic Acid lphzGFEDCB Phenazine-1,6-dicarboxylic acid (PDC) Lomo tailoring enzymes 1-carbomethoxy-6-formyl-
4,9-dihydroxy-phenazine

Lomo10
(Monooxygenase) Lomofungin

Click to download full resolution via product page

Proposed biosynthetic pathway of Lomofungin.

The Lomofungin Biosynthesis Gene Cluster
Whole-genome sequencing of Streptomyces lomondensis S015 has identified a contiguous

gene cluster responsible for Lomofungin biosynthesis. This cluster contains genes for the core

phenazine synthesis, tailoring enzymes, regulators, and transport proteins. The functions of

some of these genes have been experimentally verified or predicted based on homology.
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Gene(s) Putative Function Notes

Core Biosynthesis

lphzGFEDCB
Synthesis of phenazine-1,6-

dicarboxylic acid (PDC)

Homologous to the phz gene

cluster in other phenazine-

producing bacteria.

Tailoring Enzymes

lomo9
Acyl-CoA dehydrogenase

family protein

Potentially involved in side-

chain modifications.

lomo10
Flavin-dependent

monooxygenase

Catalyzes the final

hydroxylation at the C-7

position to form Lomofungin.

lomo11 Methyltransferase

Likely involved in the

methylation steps of the

pathway.

lomo14
NAD(P)H-dependent

oxidoreductase

Gene deletion studies have

shown this gene to be

nonessential for Lomofungin

biosynthesis.

Regulation

lomo12, lomo17
Transcriptional regulators

(AsnC family)

May be involved in the

pathway-specific regulation of

the gene cluster.

Transport

lomo19, lomo20 ABC transporter components

Potentially involved in the

export of Lomofungin or its

intermediates.

Other

lomo1-8 Shikimate pathway enzymes
Provide the precursors for the

phenazine core structure.
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Quantitative Data on Lomofungin Production
Efforts to improve Lomofungin production have focused on both fermentation optimization and

genetic engineering. While absolute production titers are often low in wild-type strains, genetic

modifications have shown promise in enhancing yields.

Strain/Condition
Fold Change in
Lomofungin Production

Reference

Overexpression of afsR global

regulatory gene
2.5-fold increase

Note: Specific quantitative data on Lomofungin yield (e.g., in mg/L) is not consistently reported

in the available literature.

Experimental Protocols
Cultivation of Streptomyces lomondensis for
Lomofungin Production
This protocol is adapted from the original discovery and subsequent fermentation studies.

Seed Culture Medium:

Glucose monohydrate: 25 g/L

Pharmamedia (cottonseed flour): 25 g/L

pH: 7.2 (adjust before sterilization)

Fermentation Medium:

Glucose monohydrate: 20 g/L

Cottonseed meal: 20 g/L

Dextrin: 20 g/L
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(NH₄)₂SO₄: 1 g/L

CaCO₃: 4 g/L

Tap water to 1 L

pH: 7.2 (adjust before sterilization)

Protocol:

Inoculate the seed culture medium with spores or a mycelial suspension of S. lomondensis.

Incubate at 28°C for 72 hours with shaking (250 rpm).

Inoculate the fermentation medium with 5% (v/v) of the seed culture.

Incubate the fermentation culture at 28°C for 7-10 days with shaking (250 rpm).

Monitor Lomofungin production periodically by HPLC analysis of the culture broth extract.

HPLC Analysis of Lomofungin
This protocol is based on published methods for the analysis of phenazine compounds.

Sample Preparation:

Centrifuge the fermentation broth to separate the mycelium and supernatant.

Extract the supernatant and/or the mycelium with an equal volume of ethyl acetate.

Evaporate the ethyl acetate extract to dryness under reduced pressure.

Redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic

acid) is commonly used for phenazine separation. A typical starting point is a linear gradient

from 10% to 90% acetonitrile over 30 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV-Vis detector at a wavelength of 254 nm or 365 nm.

Retention Time: Under specific, non-disclosed conditions, Lomofungin has been reported to

have a retention time of approximately 17.3 minutes.

Gene Knockout in Streptomyces lomondensis via
Intergeneric Conjugation
This protocol outlines a general workflow for creating gene deletions in Streptomyces using an

E. coli donor strain.
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Construct knockout vector in E. coli
(e.g., pKC1139 derivative with

flanking homology arms)

Transform vector into E. coli
donor strain (e.g., ET12567/pUZ8002)

Intergeneric conjugation between
E. coli donor and S. lomondensis recipient

Select for exconjugants
(single crossover)

Screen for double crossover events
(loss of vector backbone)

Verify gene knockout by PCR
and/or Southern blotting

Click to download full resolution via product page

Workflow for gene knockout in S. lomondensis.

Protocol Outline:

Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the

target gene into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139)

containing a selectable marker (e.g., apramycin resistance).

Transform Donor E. coli: Introduce the knockout vector into a methylation-deficient E. coli

donor strain, such as ET12567 containing the helper plasmid pUZ8002.
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Conjugation: Mix the E. coli donor cells with S. lomondensis spores or mycelia on a suitable

agar medium (e.g., MS agar) and incubate to allow for plasmid transfer.

Selection of Single Crossovers: Overlay the conjugation plate with an antibiotic to select for

S. lomondensis exconjugants that have integrated the vector into their chromosome via a

single homologous recombination event.

Selection of Double Crossovers: Subculture the single crossover mutants on a non-selective

medium and then screen for colonies that have lost the vector backbone through a second

recombination event, resulting in the deletion of the target gene. This is often done by replica

plating to identify colonies that have lost the vector's resistance marker.

Verification: Confirm the gene deletion in the putative double crossover mutants by PCR

analysis using primers flanking the deleted region and/or by Southern blot analysis.

Regulatory Network of Lomofungin Biosynthesis
The production of secondary metabolites in Streptomyces is tightly controlled by a complex

hierarchy of regulatory proteins. While the complete regulatory network for Lomofungin is not

fully elucidated, several key players have been identified.

afsR: A global regulatory gene that, when overexpressed, leads to a significant increase in

Lomofungin production. AfsR is a well-known pleiotropic regulator in Streptomyces,

influencing the production of multiple antibiotics.

cutR/cutS: A two-component system that has been shown to negatively regulate the

biosynthesis of other polyketide antibiotics in Streptomyces. It is proposed to also play a

repressive role in Lomofungin production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.benchchem.com/product/b608627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AfsR

lomofungin gene cluster

+

CutR/CutS

-

Lomofungin
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Known regulatory inputs on the Lomofungin gene cluster.

Conclusion and Future Perspectives
Streptomyces lomondensis remains a valuable source for the production of the potent antibiotic

Lomofungin. This guide has synthesized the current understanding of its biosynthesis, from

the genetic blueprint to practical experimental protocols. While significant progress has been

made in identifying the biosynthetic gene cluster and key enzymes, further research is needed

to fully elucidate the function of all tailoring enzymes and the intricate regulatory networks. The

application of modern synthetic biology tools, including CRISPR-Cas9-based genome editing

and heterologous expression in optimized host strains, holds great promise for overcoming the

challenge of low production titers and for the rational design of novel phenazine derivatives

with improved therapeutic properties. The detailed methodologies and data presented herein

provide a solid foundation for these future endeavors.

To cite this document: BenchChem. [A Technical Guide to the Production of Lomofungin by
Streptomyces lomondensis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608627#lomofungin-producing-organism-
streptomyces-lomondensis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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